Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.: 697245-65-1
Cat. No.: VC13310672
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 697245-65-1 |
|---|---|
| Molecular Formula | C12H12N2O4 |
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3 |
| Standard InChI Key | VTARGSGOKRLXEK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC |
| Canonical SMILES | CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,4-oxadiazole core, a heterocycle known for its bioisosteric properties and chemical robustness . The 3-methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the ethyl ester at position 5 contributes to metabolic stability. Key structural features include:
Stability and Reactivity
The compound is stable under ambient conditions but undergoes hydrolysis in the presence of strong acids or bases, yielding carboxylic acid derivatives. Its ester group is susceptible to enzymatic cleavage, a property exploited in prodrug design .
Synthesis Methods
Cyclization of Amidoximes
The most common synthesis involves cyclization of 3-methoxybenzamidoxime with ethyl chlorooxaloacetate under basic conditions (e.g., KCO) at 80–100°C . This method achieves yields of 65–75% :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, reacting 3-methoxybenzonitrile with hydroxylamine hydrochloride in acetic acid under microwave conditions (150°C, 10 min) forms the amidoxime intermediate, which is subsequently cyclized with ethyl glyoxylate . Yields improve to 80–85% with this approach .
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional | KCO, 80°C | 65–75 | 6–8 h |
| Microwave | MW, 150°C, AcOH | 80–85 | 10–15 min |
| One-Pot | CHCN, 120°C | 70–78 | 2–3 h |
Biological Activities
Anticancer Activity
Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate demonstrates potent cytotoxicity against human colon (WiDr) and breast (MCF-7) cancer cell lines. In a study by Abd el Hameid et al., derivatives of this compound exhibited IC values of 0.19–1.17 µM, surpassing reference drugs like prodigiosin . Mechanistic studies indicate apoptosis induction via caspase-3/7 activation and G1 phase cell cycle arrest .
Antimicrobial Properties
The compound inhibits bacterial growth by targeting enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL .
Enzyme Inhibition
-
Acetylcholinesterase (AChE): Derivatives show IC values of 0.0158–0.121 µM, outperforming donepezil (IC = 0.123 µM) .
-
Monoamine Oxidase B (MAO-B): Structural analogs inhibit MAO-B with IC values of 0.371–0.900 µM, suggesting potential in Parkinson’s disease therapy .
Pharmacological Applications
Anticancer Drug Development
The compound’s ability to stabilize p53 and induce apoptosis positions it as a lead candidate for colorectal and breast cancer therapies . Molecular docking studies reveal strong interactions with the epidermal growth factor receptor (EGFR) active site, comparable to gefitinib .
Neuroprotective Agents
By inhibiting AChE and MAO-B, the compound addresses dual pathological pathways in Alzheimer’s and Parkinson’s diseases . ADME predictions indicate high blood-brain barrier permeability (logBB = 0.89), enhancing its CNS drug potential .
Comparison with Analogous Derivatives
| Compound | Substituent | Key Activity (IC) | Reference |
|---|---|---|---|
| Ethyl 3-(4-methoxyphenyl)-... | 4-Methoxyphenyl | AChE: 0.121 µM | |
| Ethyl 5-(3-methoxybenzyl)-... | 3-Methoxybenzyl | FabI Inhibition: 12 µM | |
| Methyl 3-(3-methoxyphenyl)-... | Methyl ester | Cytotoxicity: 4.5 µM |
The 3-methoxyphenyl variant exhibits superior anticancer activity due to enhanced electron-withdrawing effects, which stabilize interactions with DNA and proteins .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume